molecular formula C22H14ClN5OS B13780538 1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-(1H-tetrazol-5-ylthio)- CAS No. 66403-51-8

1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-(1H-tetrazol-5-ylthio)-

Cat. No.: B13780538
CAS No.: 66403-51-8
M. Wt: 431.9 g/mol
InChI Key: NUYZWJKOVINJFT-UHFFFAOYSA-N
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Description

This compound is an indole derivative featuring three key substituents:

  • 1-position: A 4-chlorobenzoyl group, which introduces electron-withdrawing properties and enhances lipophilicity.
  • 3-position: A thioether-linked tetrazole, a bioisostere for carboxylic acids, offering metabolic stability and metal-binding capabilities .

Its structural uniqueness lies in the combination of a chlorinated aromatic system, a planar indole core, and a sulfur-containing tetrazole, which collectively influence its physicochemical and biological behavior.

Properties

CAS No.

66403-51-8

Molecular Formula

C22H14ClN5OS

Molecular Weight

431.9 g/mol

IUPAC Name

(4-chlorophenyl)-[2-phenyl-3-(2H-tetrazol-5-ylsulfanyl)indol-1-yl]methanone

InChI

InChI=1S/C22H14ClN5OS/c23-16-12-10-15(11-13-16)21(29)28-18-9-5-4-8-17(18)20(30-22-24-26-27-25-22)19(28)14-6-2-1-3-7-14/h1-13H,(H,24,25,26,27)

InChI Key

NUYZWJKOVINJFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2C(=O)C4=CC=C(C=C4)Cl)SC5=NNN=N5

Origin of Product

United States

Preparation Methods

The synthesis of 1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-(1H-tetrazol-5-ylthio)- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole core, followed by the introduction of the chlorobenzoyl, phenyl, and tetrazolylthio groups through various chemical reactions. Common reagents used in these reactions include chlorobenzoyl chloride, phenylboronic acid, and sodium azide. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-(1H-tetrazol-5-ylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-(1H-tetrazol-5-ylthio)- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.

    Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development. It may exhibit activity against various diseases and conditions, making it a valuable target for medicinal chemistry research.

    Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-(1H-tetrazol-5-ylthio)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indomethacin (1-(4-Chlorobenzoyl)-5-Methoxy-2-Methylindole-3-Acetic Acid)

  • Structural Differences :
    • Position 3: Indomethacin has a carboxylic acid (–CH2COOH), while the target compound substitutes this with a tetrazole-thio (–S–C4HN4) group .
    • Position 2: Indomethacin contains a methyl group vs. a phenyl group in the target compound.
  • Functional Implications :
    • Bioisosterism : The tetrazole (pKa ~4.9) mimics the ionization state of carboxylic acids (pKa ~2–3) but with improved metabolic resistance .
    • COX Inhibition : Indomethacin’s carboxylic acid directly binds COX enzymes; the tetrazole-thio group may alter selectivity due to steric and electronic differences .

3-(1-(4-(4-Chlorophenyl)Thiazol-2-yl)-3-p-Tolyl-1H-Pyrazol-5-yl)-1H-Indole (Compound 114)

  • Structural Differences :
    • Position 3: A pyrazole-thiazole system vs. tetrazole-thio in the target compound.
    • Substituents: Compound 114 has a p-tolyl group (electron-donating –CH3), contrasting with the target’s phenyl and 4-chlorobenzoyl (electron-withdrawing) groups .
  • Functional Implications :
    • Antioxidant Activity : Compound 114’s –CH3 enhances radical scavenging, whereas the target’s tetrazole-thio may leverage sulfur’s redox activity for similar effects .

5-(1-(4-Chlorobenzoyl)-3-Indolylmethyl)-Tetrazole (CAS 15992-13-9)

  • Structural Differences :
    • Position 3: A methylene-linked tetrazole (–CH2–C4HN4) vs. a thioether (–S–C4HN4) in the target compound .
  • Functional Implications: Lipophilicity: The thioether in the target compound increases hydrophobicity (logP ~3.5 vs.

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